molecular formula C8H8N2 B032642 2-(6-Methylpyridin-3-yl)acetonitrile CAS No. 52426-67-2

2-(6-Methylpyridin-3-yl)acetonitrile

Cat. No. B032642
CAS RN: 52426-67-2
M. Wt: 132.16 g/mol
InChI Key: ZTPNSVPRINUIGX-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-3-yl)acetonitrile is a chemical compound with the CAS Number: 52426-67-2 and a molecular weight of 132.16 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 2-(6-Methylpyridin-3-yl)acetonitrile is C8H8N2 . The InChI code for this compound is 1S/C8H8N2/c1-7-2-3-8(4-5-9)6-10-7/h2-3,6H,4H2,1H3 .


Chemical Reactions Analysis

2-(6-Methylpyridin-3-yl)acetonitrile is used as a reactant in the preparation of pyrazolopyrimidine derivatives . These derivatives have been used as agents for the treatment of autoimmune diseases and as orally active corticotropin-releasing factor receptor antagonists .


Physical And Chemical Properties Analysis

2-(6-Methylpyridin-3-yl)acetonitrile is a liquid at room temperature . The predicted melting point is 51.30°C, and the predicted boiling point is approximately 257.9°C at 760 mmHg . The predicted density is approximately 1.1 g/mL , and the refractive index is n 20D 1.53 .

Scientific Research Applications

Preparation of Pyrazolopyrimidine Derivatives

“2-(6-Methylpyridin-3-yl)acetonitrile” is used as a reactant in the preparation of pyrazolopyrimidine derivatives . Pyrazolopyrimidines are a class of compounds that have shown potential in various biological applications, including as kinase inhibitors in cancer treatment.

Synthesis of 2-Methylpyridines via α-Methylation

This compound has been used in the flow synthesis of 2-methylpyridines via α-methylation . The process was carried out using a simplified bench-top continuous flow setup, which offered advantages such as shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Material Science Research

The compound is used in material science research . However, the specific applications in this field are not detailed in the available resources.

Chemical Synthesis

“2-(6-Methylpyridin-3-yl)acetonitrile” is used in various areas of chemical synthesis . The specifics of these applications are not detailed in the available resources.

Chromatography

The compound is used in the field of chromatography . Chromatography is a laboratory technique for the separation of a mixture into its individual components.

Analytical Research

This compound is used in analytical research . Analytical research involves the use of various techniques and methods to understand, predict, and control chemical phenomena.

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, contact with skin, and ingestion .

properties

IUPAC Name

2-(6-methylpyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-2-3-8(4-5-9)6-10-7/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPNSVPRINUIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466422
Record name 2-(6-methylpyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methylpyridin-3-yl)acetonitrile

CAS RN

52426-67-2
Record name 6-Methyl-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52426-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6-methylpyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-methylpyridin-3-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium cyanide (38.6 g, 787.7 mmol, 1.5 equiv), 5-(chloromethyl)-2-methylpyridine (74.37 g, 527.4 mmol, 1 equiv) and DMSO (750 mL, 10 vol) were charged into a reactor and placed under nitrogen. This exothermic mixture self-heated to ca. 45° C. and was heated to 60° C. After 15 min, TLC (eluent: EtOAc:heptanes 50/50) indicated that the reaction was completed. The mixture was cooled to RT and water (1500 mL, 20 vol) was added slowly; the exotherm was controlled by the addition rate. The solution was extracted with EtOAc (4×750 mL), and the combined organic layer was concentrated under reduced pressure. The resulting oil was purified by chromatography (eluent: EtOAc), to obtain 2-(6-methylpyridin-3-yl)acetonitrile.
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
74.37 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
heptanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four

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